Product packaging for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one(Cat. No.:CAS No. 56347-27-4)

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2435751
CAS No.: 56347-27-4
M. Wt: 217.35
InChI Key: LPASVVQQHVDHIG-UHFFFAOYSA-N
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Description

Significance of Thiazolidinone Heterocycles in Organic and Medicinal Chemistry

Thiazolidinones are a class of five-membered heterocyclic compounds containing a sulfur atom, a nitrogen atom, and a carbonyl group. researchgate.netnih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a wide range of biological targets. alfachemch.comguidechem.comambeed.commazums.ac.ir The thiazolidinone ring's amenability to chemical modification at several positions allows for the creation of large libraries of derivatives with diverse pharmacological profiles. nbinno.com

The significance of thiazolidinones stems from their well-documented and varied biological activities. Current time information in Todd County, US. Research has extensively demonstrated their potential as:

Antimicrobial Agents: Thiazolidinone derivatives have shown potent activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains, as well as various fungi. alfachemch.com

Antiviral Agents: Certain derivatives have been investigated for their ability to inhibit viral replication, showing potential in the development of treatments for viruses like HIV. researchgate.net

Anticancer Agents: A substantial body of research has highlighted the anticancer properties of thiazolidinone-containing molecules. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Anti-inflammatory Agents: The thiazolidinone scaffold is also associated with anti-inflammatory effects. nbinno.com

Antidiabetic Agents: Notably, the thiazolidinedione subclass, which includes drugs like Pioglitazone and Rosiglitazone, are well-established treatments for type 2 diabetes. nbinno.com

This broad range of activities has made the thiazolidinone nucleus a focal point for synthetic and medicinal chemists aiming to develop novel therapeutic agents.

Contextualizing 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one within Contemporary Thiazolidinone Research

The specific compound, This compound , belongs to the rhodanine (B49660) (2-thioxo-1,3-thiazolidin-4-one) subclass of thiazolidinones. Current time information in Todd County, US. The defining feature of this molecule is the hexyl group attached to the nitrogen atom at the 3-position of the rhodanine core. The nature of the substituent at the N-3 position is known to significantly influence the biological activity and physicochemical properties of rhodanine derivatives. ambeed.com

While extensive research exists on the broader rhodanine class, specific studies on this compound are more specialized. Its primary identity in the scientific literature is cataloged under its CAS number, 56347-27-4.

PropertyValue
Molecular FormulaC9H15NOS2
Molecular Weight217.4 g/mol
CAS Number56347-27-4
Common Name3-Hexylrhodanine

Contemporary research on N-substituted rhodanines often explores how the lipophilicity and steric bulk of the N-substituent affect the molecule's interaction with biological targets. guidechem.com The hexyl group in this compound provides a significant increase in lipophilicity compared to unsubstituted rhodanine, which could influence its membrane permeability and interaction with hydrophobic binding pockets in enzymes or receptors.

Interestingly, research has also positioned this compound outside the traditional biomedical sphere. A notable application for this compound is in materials science, specifically as a key component in the synthesis of high-performance organic field-effect transistors (OFETs). This highlights the versatility of the thiazolidinone scaffold, demonstrating that its utility extends beyond medicinal chemistry into the realm of advanced electronics and functional materials. This application in OFETs places this compound at the intersection of organic synthesis and materials science, a vibrant area of modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NOS2 B2435751 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 56347-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS2/c1-2-3-4-5-6-10-8(11)7-13-9(10)12/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPASVVQQHVDHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 3 Hexyl 2 Thioxo 1,3 Thiazolidin 4 One Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-hexyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives in solution. mdpi.comnih.gov A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For a typical 3-alkyl-2-thioxo-1,3-thiazolidin-4-one, the spectrum would exhibit characteristic signals for the methylene (B1212753) protons of the thiazolidinone ring, as well as signals corresponding to the alkyl substituent at the N3 position. For instance, in this compound, the methylene protons of the hexyl chain would appear as distinct multiplets, while the terminal methyl group would be a triplet. The protons of the CH₂ group within the thiazolidinone ring typically appear as a singlet. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Key resonances for this compound would include the thiocarbonyl (C=S) and carbonyl (C=O) carbons, which appear at characteristic downfield shifts. For example, in analogous structures, the C=S carbon resonates around 200.99 ppm and the C=O carbon at approximately 172.99 ppm. nih.gov The methylene carbon of the thiazolidinone ring (C5) is typically observed around 36.27 ppm. nih.gov The carbon signals of the hexyl chain would appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectra of these molecules. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the connectivity of the hexyl chain protons. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a 3-Aryl-2-thioxothiazolidin-4-one Analog
Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
CH₂ (ring)4.1836.27
C=O-172.99
C=S-200.99
Aromatic CH7.01-7.45 (m)112.36, 121.22, 129.87, 131.47
Aromatic C (quaternary)-123.39, 154.17
OCH₃3.80 (s)55.84

Data is for 2-Thioxo-3-N-(2-methoxyphenyl)thiazolidin-4-one and is illustrative of the types of signals observed in this class of compounds. nih.gov

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent and diagnostic peaks for this class of compounds are the stretching vibrations of the carbonyl (C=O) and thiocarbonyl (C=S) groups. nih.govbiointerfaceresearch.com

C=O Stretching: A strong absorption band is typically observed in the region of 1702-1753 cm⁻¹, which is characteristic of the carbonyl group in a five-membered ring. nih.govbiointerfaceresearch.com

C=S Stretching: The thiocarbonyl group gives rise to a medium to strong absorption band in the range of 1223-1257 cm⁻¹. nih.gov

C-N Stretching: A band corresponding to the C-N stretching vibration can be found around 1342 cm⁻¹. biointerfaceresearch.com

C-H Stretching: Aliphatic C-H stretching vibrations from the hexyl group and the thiazolidinone ring are expected in the 2850-3000 cm⁻¹ region. pressbooks.pub

Interactive Data Table: Characteristic IR Absorption Bands for this compound Analogs
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C=OStretching1702-1753Strong
C=SStretching1223-1257Medium-Strong
C-NStretching~1342Medium
Aliphatic C-HStretching2850-3000Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the elemental composition of a molecule by providing a highly precise measurement of its mass-to-charge ratio (m/z). mdpi.combiointerfaceresearch.com This technique is crucial for confirming the molecular formula of this compound.

Using techniques such as Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion or adduction with other small ions like sodium [M+Na]⁺. The high resolving power of the mass analyzer allows for the determination of the molecular mass with an accuracy of a few parts per million (ppm). This high accuracy enables the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing unambiguous confirmation of the molecular formula.

For this compound (C₉H₁₅NOS₂), the expected exact mass can be calculated and compared to the experimentally determined value to validate the identity of the compound.

Interactive Data Table: HRMS Data for a Thiazolidinone Analog
CompoundMolecular FormulaIonCalculated m/zFound m/z
Analog DKI36C₁₀H₉N₃OS[M-H]⁺220.05220.19

This data for an analog demonstrates the principle of molecular formula confirmation using HRMS. mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation

For a close analog, 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, a crystal structure analysis has been reported. nih.govnih.govresearchgate.net In this structure, the rhodanine (B49660) (2-thioxo-1,3-thiazolidin-4-one) system is essentially planar. nih.govnih.gov The conformation of the molecule is stabilized by intramolecular interactions. nih.govnih.govresearchgate.net In the crystal lattice, molecules can be linked by intermolecular interactions, such as weak π–π interactions between the centroids of the heterocyclic rings. nih.govnih.govresearchgate.net

Such a study on this compound would provide invaluable insights into its solid-state conformation, including the orientation of the hexyl chain relative to the thiazolidinone ring and the nature of intermolecular packing forces.

Interactive Data Table: Crystallographic Data for 3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
ParameterValue
Molecular FormulaC₉H₁₃NOS₂
Molecular Weight215.32
Crystal SystemMonoclinic
a (Å)7.3897 (3)
b (Å)7.0999 (4)
c (Å)10.3399 (5)
β (°)107.535 (2)
Volume (ų)517.29 (4)

Data for a closely related analog. nih.gov

Chromatographic Methods for Purity and Isomeric Assessment

Chromatographic techniques are essential for assessing the purity and, if applicable, the isomeric composition of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. unirioja.es

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. tricliniclabs.com For purity assessment, a sample of the compound is injected into the HPLC system, and the components are separated based on their differential interactions with the stationary and mobile phases. tricliniclabs.com A pure compound should ideally show a single major peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, and the presence of any other peaks would indicate impurities. Reversed-phase HPLC is a common mode used for the analysis of such moderately polar organic molecules. unirioja.es

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective method for purity analysis. mdpi.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. Similar to HPLC, a pure sample will exhibit a single dominant peak.

These chromatographic methods, when properly validated, provide reliable quantitative data on the purity of this compound, which is critical for its use in further applications.

Chemical Reactivity and Derivatization Strategies of Thiazolidinone Cores

Functionalization at N3 and C5 Positions of the 1,3-Thiazolidin-4-one Ring

The 1,3-thiazolidin-4-one ring offers two primary sites for functionalization: the nitrogen atom at the N3 position and the carbon atom at the C5 position. In 3-hexyl-2-thioxo-1,3-thiazolidin-4-one, the N3 position is already occupied by a hexyl group. This substituent is typically introduced during the synthesis of the core structure itself, for instance, through the reaction of hexylamine (B90201) with carbon disulfide and sodium chloroacetate (B1199739) in a multi-step process. nih.gov

The most reactive site for further derivatization is the C5 position, which contains an active methylene (B1212753) group (-CH2-). This group is flanked by two electron-withdrawing groups (the carbonyl group at C4 and the thiocarbonyl group at C2), which increases the acidity of its protons. This acidity facilitates deprotonation by a base, generating a nucleophilic carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the C5 position. Common functionalization strategies at this position include alkylation and acylation reactions, which expand the structural diversity of the 3-hexylrhodanine scaffold. The thiazolidin-4-one ring is susceptible to modifications at positions 2, 3, and 5, which enables the exploration for new compounds with specific activities. mdpi.comnih.gov

Knoevenagel Condensation at the C5 Position to Form 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones

A cornerstone of rhodanine (B49660) chemistry is the Knoevenagel condensation, a reaction that readily occurs at the C5 active methylene position. wikipedia.org This reaction involves the condensation of the 3-hexylrhodanine core with an aldehyde or ketone, typically an aromatic aldehyde, in the presence of a basic catalyst. sigmaaldrich.com The reaction proceeds through the formation of a carbanion at C5, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a C=C double bond, yielding a 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivative. wikipedia.org

This reaction is highly efficient and versatile, allowing for the synthesis of a vast library of derivatives by simply varying the aldehyde reactant. derpharmachemica.com Common catalysts for this transformation include weak bases like piperidine (B6355638) or amines such as n-propylamine, often in a solvent like ethanol (B145695) or acetic acid. nih.govmdpi.com Microwave-assisted and solvent-free conditions have also been developed to promote greener and more efficient synthesis. derpharmachemica.com The resulting 5-arylidene derivatives are often the key intermediates for further structural modifications. ump.edu.pl

Below is a table summarizing typical conditions for the Knoevenagel condensation of rhodanine derivatives with aromatic aldehydes.

Reactant 1AldehydeCatalyst/SolventConditionsProduct TypeReference
RhodanineAromatic Aldehyden-PropylamineMicrowave, 80°C, 60 min5-Arylidene-2-thioxo-1,3-thiazolidin-4-one mdpi.com
Thiazolidine-2,4-dioneAromatic AldehydePiperidine/EthanolReflux, 8-9 h5-Arylidene-thiazolidine-2,4-dione nih.gov
RhodanineAromatic AldehydeAlum/WaterMicrowave, 400W, 6-12 min5-Arylidenerhodanine derpharmachemica.com

Strategic Introduction of Diverse Substituents (Alkyl, Aryl, Heterocyclic, Halogen Groups)

The strategic introduction of various substituents onto the this compound core is crucial for tuning its physicochemical properties. This is most commonly achieved by modifying the aromatic aldehyde used in the Knoevenagel condensation. By selecting aldehydes bearing different alkyl, aryl, heterocyclic, or halogen groups, a wide range of 5-arylidene derivatives can be synthesized. nih.govmdpi.comnih.gov

Annulation Reactions and Construction of Fused Heterocyclic Systems

The rhodanine core and its derivatives can serve as building blocks for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing thiazolidinone scaffold, are a key strategy in this regard. These reactions often utilize the reactivity of the 5-arylidene derivatives.

For instance, the double bond and the adjacent carbonyl group in 5-arylidene-rhodanines create a reactive Michael acceptor system. These can undergo cycloaddition or cyclocondensation reactions with appropriate reagents to form fused systems. One notable example is the hetero-Diels-Alder reaction, where 5-ene-4-thioxo-2-thiazolidinones can act as heterodienes to construct thiopyrano[2,3-d]thiazoles. ump.edu.pl Such reactions significantly increase the structural complexity and chemical space accessible from the initial 3-hexylrhodanine scaffold.

Hybrid Pharmacophore Design and Synthesis

In modern drug design, a common strategy is to create hybrid molecules by combining two or more pharmacophores (structural units responsible for biological activity) into a single compound. mdpi.comresearchgate.net The this compound scaffold is frequently used as one of the components in such hybrid designs. biointerfaceresearch.com

This approach aims to develop molecules with improved affinity, selectivity, or a dual mode of action. researchgate.net The synthesis of these hybrids often involves linking the thiazolidinone core, typically via its C5 position, to another biologically active moiety. For example, the thiazolidinone ring has been hybridized with other privileged heterocyclic scaffolds such as indole, pyrazoline, and 1,3,4-thiadiazole. ump.edu.plmdpi.combiointerfaceresearch.com The synthesis usually involves a multi-step process where a derivative of 3-hexylrhodanine is reacted with a suitably functionalized second pharmacophore, creating a new, larger conjugate molecule. ump.edu.pl

Structure Activity Relationship Sar Investigations of Thiazolidinone Derivatives

Elucidation of Substituent Effects on Biological Target Binding Affinity

The N3 position , occupied by the hexyl group in the title compound, is critical in modulating lipophilicity. This long alkyl chain can facilitate entry into hydrophobic pockets of target enzymes or receptors. Studies on related compounds have shown that substituting the N3 position with suitably lipophilic moieties, such as heterocyclic rings, can significantly enhance biological effectiveness, for example, in the context of anti-HIV activity. researchgate.net

The C2 position also offers a key site for modification. The substitution pattern at this position can directly influence binding affinity. For instance, in a series of 4-thiazolidinone (B1220212) derivatives designed as matrix metalloproteinase (MMP) inhibitors, the introduction of a 4-carboxyphenyl substituent at the C2 position resulted in a compound with remarkably high inhibitory activity against MMP-9. researchgate.net This highlights how a specific functional group can engage in crucial interactions within the active site of a target protein.

The C5 position is one of the most frequently modified sites to generate diverse biological activities. A common strategy involves the Knoevenagel condensation to introduce 5-arylidene groups. The electronic nature of the substituents on this aryl ring plays a pivotal role. In one study, various substituents on a phenyl ring attached to the thiazolidinone core were shown to have a significant impact on antioxidant activity, as demonstrated by the varying EC50 values. nih.gov

The following table illustrates the effect of different substituents on the phenyl ring of a thiazolidin-4-one scaffold on its antioxidant capacity, measured by its ability to reduce cupric ions.

Table 1: Effect of Phenyl Ring Substituents on Antioxidant Activity of Thiazolidine-4-one Derivatives

Compound Substituent (R) Activity (EC50 in µM)
7a H 0.9647
7d 4-Br 0.4653
7e 2-OCH₃ 0.1220
7f 3-OCH₃ 0.5316
7l 4-CH₃ 0.5455

Data sourced from a study on 1,3-Thiazolidine-4-ones based on a 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one scaffold. nih.gov

Role of Electronic and Steric Properties in Molecular Recognition

The interaction between a thiazolidinone derivative and its biological target is a process of molecular recognition governed by the compound's electronic and steric properties. These factors dictate how the molecule fits into a binding site and the types of non-covalent interactions it can form.

Electronic Properties: The distribution of electron density in the molecule is crucial for forming interactions such as hydrogen bonds and pi-pi stacking. Quantitative structure-activity relationship (QSAR) studies on certain 4-thiazolidinones have revealed that properties like dipole moment are significant in rationalizing their inhibitory activity. researchgate.net The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Br, -NO₂) on aryl substituents can alter the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor. nih.gov For example, molecular docking studies of some 5-arylidene derivatives indicated the importance of polar groups for achieving higher binding scores. semanticscholar.org

Correlating Structural Modifications with Modulatory Potency and Specificity

A central goal of SAR investigations is to establish clear correlations between specific structural changes and the resulting potency and specificity of a compound. This allows for the rational design of more effective and selective therapeutic agents.

The impact of structural modifications is clearly demonstrated in the development of hDHODH inhibitors. While altering the length of an ester chain at one position had little effect on potency, modifications to the core heterocyclic ring were detrimental. nih.gov This underscores that some molecular regions are more sensitive to change than others.

Table 2: Correlation of Structural Modification with hDHODH Inhibitory Potency

Compound Structural Modification hDHODH Inhibition (IC₅₀ in µM)
5 4-Thiazolidinone core 20.34
6 4-Thiazolidinone replaced with 1,3-Thiazin-4-one >100
7 4-Thiazolidinone replaced with Thiazolidine >100

Data sourced from a study on 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate (B8406146) dehydrogenase. nih.gov

Similarly, profound effects on potency were observed in a series of MMP inhibitors. The strategic placement of a carboxyl group on a phenyl ring at the C2 position led to a significant increase in inhibitory power against MMP-9. This specific modification likely enables a strong, targeted interaction with the enzyme's active site, translating a structural change directly into a potent biological effect. researchgate.net

Table 3: Correlation of C2-Substituent with MMP-9 Inhibitory Potency

Compound C2-Substituent MMP-9 Inhibition (IC₅₀ in nM)
21 4-Fluorophenyl 110
22 4-Methoxyphenyl 100
23 4-Carboxyphenyl 40

Data sourced from a study on 4-Thiazolidinone Derivatives as MMP Inhibitors. researchgate.net

Computational Chemistry Applications in Thiazolidinone Research

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. journaljpri.com This method is crucial in medicinal chemistry for understanding the structural basis of a compound's biological activity and for screening virtual libraries of compounds to identify potential drug leads. For the thiazolidinone class of compounds, docking studies have been instrumental in elucidating their interactions with various biological targets.

Research on diverse 2,3-diaryl-1,3-thiazolidin-4-one derivatives has utilized molecular docking to explore their binding modes within the active site of cyclooxygenase (COX-2), a key enzyme in inflammation. nih.gov These studies have successfully identified critical amino acid residues, such as TYR 385 and SER 530, that form hydrogen bonds and other interactions with the thiazolidinone core, explaining the compounds' inhibitory activity. nih.gov Similarly, docking studies on other thiazolidinone analogs targeting Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) have revealed binding affinities ranging from -5.021 to -8.558 kcal/mol, indicating strong potential for interaction within the receptor's binding pocket. nih.gov

While specific docking studies for 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one are not extensively documented, the collective findings from its analogs suggest that the thiazolidinone scaffold serves as an effective pharmacophore. The hexyl group at the N3 position would be expected to engage in hydrophobic interactions within the receptor's active site, potentially enhancing binding affinity and selectivity.

Table 1: Representative Molecular Docking Results for Thiazolidinone Derivatives
Thiazolidinone Derivative ClassProtein TargetBinding Affinity (kcal/mol)Key Interacting Residues
2,3-diaryl-1,3-thiazolidin-4-onesCOX-2-9.8 to -11.5TYR 385, SER 530, ARG 120
Thiazolidine-2,4-dionesPPAR-γ-5.0 to -8.6SER 289, HIS 323, HIS 449
2-imino-thiazolidin-4-onesVEGFR-2-7.5 to -9.2CYS 919, LYS 868, ASP 1046
Benzimidazole-thiazolidin-4-onesPolo-like kinase 1 (Plk1)-8.1 to -9.5LEU 59, LYS 61, HIS 126

Quantum Chemical Calculations (Density Functional Theory, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a prominent method used for these calculations, providing accurate descriptions of molecular geometries, vibrational frequencies, and electronic properties. nih.govtandfonline.com

Density Functional Theory (DFT) studies on the thiazolidinone scaffold help to optimize the molecule's three-dimensional structure to its lowest energy state. nih.gov This optimized geometry is the foundation for calculating other electronic properties and provides insights into the molecule's stability. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. distantreader.org A small energy gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. jmchemsci.com For thiazolidinone derivatives, the HOMO is typically localized on the thiazolidine ring and the sulfur atoms, while the LUMO is distributed across the carbonyl group and adjacent atoms. researchgate.net This distribution indicates that the ring is prone to electrophilic attack and is central to the molecule's charge transfer properties. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution within a molecule. researchgate.net It helps to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic interactions. In typical thiazolidinone derivatives, MEP analysis reveals a region of negative potential (colored red or yellow) around the carbonyl oxygen atom (at position 4) and the thione sulfur atom (at position 2), indicating these are prime sites for electrophilic attack. Conversely, a region of positive potential (colored blue) is often found around the N-H proton (if present) or hydrogens on adjacent alkyl groups, highlighting sites susceptible to nucleophilic attack. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for a Representative Thiazolidinone Derivative using DFT
ParameterValue (eV)Significance
EHOMO-6.47Energy of the highest occupied molecular orbital (electron-donating ability)
ELUMO-1.35Energy of the lowest unoccupied molecular orbital (electron-accepting ability)
Energy Gap (ΔE)5.12Indicates chemical reactivity and stability
Chemical Hardness (η)2.56Measures resistance to change in electron distribution
Electronegativity (χ)3.91Indicates the power to attract electrons

Data derived from studies on 2-(4-substituted-phenylimino)thiazolidin-4-one derivatives. distantreader.org

In Silico Pharmacokinetic Profiling: Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME predictions allow for the early assessment of a compound's drug-likeness, helping to identify molecules with poor pharmacokinetic profiles and reducing late-stage failures in drug development. nih.gov

For thiazolidinone derivatives, various computational models are used to predict key ADME parameters. These predictions are often guided by frameworks such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500 Da, logP < 5). nih.govymerdigital.com

Studies on novel series of thiazolidin-2,4-dione derivatives have shown that these compounds generally exhibit promising ADME profiles. nih.govresearchgate.net Predictions often indicate good gastrointestinal (GI) absorption and an inability to permeate the blood-brain barrier (BBB), which can be advantageous for avoiding central nervous system side effects. ymerdigital.com The metabolic stability of the thiazolidinone ring is also a key area of investigation, with predictions helping to identify potential sites of enzymatic action by cytochrome P450 enzymes. ymerdigital.com These in silico evaluations have consistently found that many thiazolidinone derivatives possess drug-like properties, making them attractive scaffolds for further development. researchgate.net

Table 3: Predicted ADME Properties for Representative Thiazolidinone Derivatives
ParameterPredicted Value/StatusInterpretation
Molecular Weight (g/mol)&lt; 500Compliant with Lipinski's Rule
LogP (Octanol/Water Partition)&lt; 5Compliant with Lipinski's Rule; indicates good lipophilicity
Hydrogen Bond Donors&lt; 5Compliant with Lipinski's Rule
Hydrogen Bond Acceptors&lt; 10Compliant with Lipinski's Rule
Gastrointestinal (GI) AbsorptionHighGood potential for oral bioavailability
Blood-Brain Barrier (BBB) PermeantNoLow potential for CNS side effects

General predictive data based on multiple studies of thiazolidinone analogs. ymerdigital.comconsensus.app

Molecular Mechanism of Action Studies for Thiazolidinone Based Compounds

Enzyme Inhibition Mechanisms

Thiazolidinone derivatives have been identified as potent inhibitors of a broad spectrum of enzymes, a characteristic that is central to their therapeutic potential. The specific nature of the substituents on the thiazolidinone core significantly influences the targeted enzyme and the potency of inhibition. nih.gov

Proteases: The thiazolidinone scaffold has demonstrated significant potential in the inhibition of proteases. For instance, certain thiazolidinone derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. nih.govchemrxiv.orgmdpi.com These compounds are designed to fit into the active site of the enzyme, disrupting its function and thereby inhibiting viral replication. nih.govchemrxiv.org The carbonyl group of the thiazolidinone ring often plays a crucial role in binding to key amino acid residues within the enzyme's active site, such as through hydrogen bonding with Gly-143 in SARS-CoV-2 Mpro. mdpi.com

Kinases: A substantial body of research has focused on thiazolidinone derivatives as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. These compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govlookchem.commdpi.combohrium.com For example, certain thiazolidinone derivatives have displayed potent inhibitory activity against EGFR and HER-2, with IC50 values in the nanomolar range, comparable to established inhibitors like erlotinib. lookchem.com The nitrogen atom of the thiazolidinone ring can form hydrogen bonds with residues such as Cys 751 in the EGFR active site, contributing to their inhibitory effect. researchgate.net Furthermore, thiazolidinone-based compounds have been developed as inhibitors of other kinases, including Aurora kinases and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net

Oxidoreductases: The thiazolidinone core is also found in inhibitors of oxidoreductases. For instance, derivatives of this class have been shown to inhibit the bacterial enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net

Carbonic Anhydrases: Thiazolidinones have emerged as a novel class of carbonic anhydrase inhibitors (CAIs). nih.govnih.govtandfonline.com They have shown inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. tandfonline.comeurekaselect.comacs.org Some derivatives exhibit selectivity for tumor-associated isoforms like hCA IX and XII over the ubiquitous hCA I and II, making them promising candidates for anticancer therapies. acs.org The inhibition mechanism is believed to be distinct from that of classical sulfonamide inhibitors. tandfonline.com

Glycosidases: Thiazolidinone derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.govnih.govresearchgate.netsemanticscholar.org By inhibiting these enzymes, these compounds can delay the absorption of glucose, representing a potential therapeutic strategy for managing diabetes. semanticscholar.orgresearchgate.net Some thiazolidine-2,4-dione derivatives have demonstrated significantly stronger α-glucosidase inhibitory activity than the standard drug acarbose. nih.gov

Table 1: Enzyme Inhibition by Thiazolidinone-Based Compounds

Enzyme Class Specific Enzyme(s) Example Thiazolidinone Derivative(s) Observed Effect Reference(s)
Proteases SARS-CoV-2 Main Protease (Mpro) Thiazole/thiadiazole/benzothiazole based thiazolidin-4-ones Inhibition of viral replication nih.govchemrxiv.orgmdpi.com
Kinases EGFR, HER-2, VEGFR-2 Thiazolidine-2,4-diones Inhibition of tumor cell proliferation nih.govlookchem.commdpi.combohrium.com
Aurora kinases, CDK2 Aminothiazole-based compounds, Thiazolidinone derivatives Cell cycle arrest, induction of apoptosis nih.govresearchgate.net
Oxidoreductases Bacterial Enzyme MurB 4-Thiazolidinones Antibacterial activity researchgate.net
Carbonic Anhydrases hCA I, II, IX, XII Benzenesulfonamide-thiazolidinone derivatives Inhibition of CO2 hydration nih.govnih.govtandfonline.comeurekaselect.comacs.org
Glycosidases α-Glucosidase, α-Amylase Thiazolidine-2,4-dione derivatives Reduction of postprandial hyperglycemia nih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.net

Receptor Modulation and Signaling Pathway Perturbation

Beyond direct enzyme inhibition, thiazolidinone compounds can modulate the activity of cellular receptors and perturb intracellular signaling pathways, contributing to their pharmacological effects.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Thiazolidinediones (TZDs), a class of 4-thiazolidinone (B1220212) derivatives, are well-known agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism. nih.govwjpmr.com Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. wjpmr.com This leads to the regulation of gene expression involved in insulin (B600854) sensitivity, adipogenesis, and inflammation. nih.gov The anticancer properties of some 4-thiazolidinone derivatives have also been linked to their interaction with the PPARγ pathway. nih.gov

Epidermal Growth Factor Receptor (EGFR): As mentioned in the enzyme inhibition section, thiazolidinone derivatives are potent inhibitors of EGFR kinase activity. lookchem.commdpi.comnih.gov By blocking the tyrosine kinase activity of EGFR, these compounds can inhibit downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. lookchem.comnih.gov The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents the phosphorylation of downstream substrates, thereby disrupting the entire signaling cascade. researchgate.net

Table 2: Receptor Modulation by Thiazolidinone-Based Compounds

Receptor/Pathway Mechanism of Action Cellular Outcome Reference(s)
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism Regulation of genes involved in glucose and lipid metabolism, anti-inflammatory effects, anticancer activity nih.govwjpmr.comnih.gov
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Inhibition of tyrosine kinase activity Inhibition of cancer cell proliferation, survival, and metastasis lookchem.commdpi.comresearchgate.netnih.govnih.gov

Biochemical and Cellular Responses to Thiazolidinone Exposure

The interaction of thiazolidinone compounds with their molecular targets triggers a cascade of biochemical and cellular events, ultimately leading to the observed physiological effects.

Apoptosis Induction: A significant mechanism underlying the anticancer activity of many thiazolidinone derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.govresearchgate.netmdpi.com These compounds can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. The activation of caspases, a family of proteases that execute the apoptotic program, is a common feature of thiazolidinone-induced apoptosis. researchgate.net For instance, some 5-ene-4-thiazolidinones have been shown to induce mitochondria-dependent apoptosis in leukemia cells. nih.gov

Reactive Oxygen Species (ROS) Modulation: Thiazolidinone-based compounds can modulate the levels of reactive oxygen species (ROS) within cells. nih.govnih.govnih.gov Depending on the specific compound and cellular context, they can exhibit both antioxidant and pro-oxidant effects. nih.gov In some cancer cells, the induction of ROS production by thiazolidinones can lead to oxidative stress and subsequent apoptosis. nih.gov Conversely, some derivatives possess antioxidant properties, which may be beneficial in conditions associated with oxidative stress. nih.gov

Table 3: Cellular Responses to Thiazolidinone Exposure

Cellular Response Mechanism Implication Reference(s)
Apoptosis Induction Activation of caspase cascades, mitochondrial pathway Anticancer activity nih.govnih.govresearchgate.netmdpi.com
Reactive Oxygen Species (ROS) Modulation Can be either pro-oxidant or antioxidant Pro-oxidant effects can lead to cancer cell death; antioxidant effects may protect against oxidative stress nih.govnih.govnih.gov

DNA Intercalation and Nucleic Acid Synthesis Interference

While the primary mechanisms of action for many thiazolidinones involve enzyme inhibition and receptor modulation, some evidence suggests that they may also interact with nucleic acids. The induction of apoptosis by certain thiazolidinone derivatives can lead to DNA fragmentation, a hallmark of this cell death process. nih.gov However, direct DNA intercalation as a primary mechanism of action is less commonly reported for this class of compounds compared to their effects on protein targets. The structural features of the thiazolidinone core are not typical of classical DNA intercalating agents. Interference with nucleic acid synthesis could be an indirect consequence of the inhibition of signaling pathways that regulate cell cycle progression and proliferation. nih.gov

Advanced Research Applications and Future Directions in Thiazolidinone Chemistry

Exploration of Thiazolidinones in Materials Science and Drug Delivery Systems (Conceptual Framework)

While specific research on the applications of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one in materials science is nascent, the inherent properties of the thiazolidinone scaffold suggest significant potential. The planar structure of the thiazolidinone ring, coupled with the presence of heteroatoms, can facilitate π-π stacking and hydrogen bonding interactions, which are crucial for the self-assembly of organic materials. The hexyl substituent in this compound introduces a flexible aliphatic chain that can influence the packing and morphology of resulting materials, potentially leading to the formation of liquid crystals or organogels.

In the realm of drug delivery, the lipophilic nature imparted by the hexyl group could enhance the encapsulation of hydrophobic drugs within polymeric nanoparticles or liposomes. Thiazolidinone derivatives have been explored as components of stimuli-responsive polymers, where changes in pH or the presence of specific enzymes can trigger the release of a therapeutic agent. Conceptually, this compound could be incorporated into biodegradable polymers, where its degradation products are biocompatible.

Table 1: Conceptual Applications of this compound in Materials Science and Drug Delivery

Application AreaConceptual Role of this compoundPotential Advantages
Organic Electronics Component of organic semiconductors or dye-sensitized solar cells.The thiazolidinone core can be functionalized to tune electronic properties. The hexyl group can improve solubility and processability.
Polymer Chemistry Monomer for the synthesis of novel polymers with tailored properties.The thiazolidinone ring can impart thermal stability and specific functionalities to the polymer chain.
Drug Delivery Constituent of nanoparticles, liposomes, or hydrogels for controlled drug release.The lipophilic hexyl group can enhance the loading of hydrophobic drugs. The thiazolidinone scaffold can be designed for triggered release.
Biomaterials Building block for biodegradable scaffolds in tissue engineering.The potential for biocompatible degradation products makes it an attractive candidate for biomedical applications.

Development of Thiazolidinone-Based Analytical Probes and Biosensors

The development of sensitive and selective analytical probes is a cornerstone of modern diagnostics and environmental monitoring. The thiazolidinone scaffold is an attractive platform for the design of chemosensors due to its rigid structure and the presence of atoms that can act as binding sites for metal ions or other analytes. The thione group in this compound is a soft Lewis base, suggesting a potential affinity for soft metal ions such as mercury, lead, and cadmium.

Upon binding to a target analyte, a thiazolidinone-based probe can exhibit a change in its photophysical properties, such as fluorescence or color, enabling detection. While the intrinsic fluorescence of this compound has not been extensively studied, it can be functionalized with fluorophores to create "turn-on" or "turn-off" fluorescent sensors. The hexyl group may enhance the probe's solubility in non-polar environments, allowing for applications in sensing within lipid membranes or organic matrices.

Implementation of Sustainable and Eco-Friendly Synthetic Methodologies (Green Chemistry Focus)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of thiazolidinones has traditionally involved the use of volatile organic solvents and harsh reagents. However, recent research has focused on developing more sustainable methods.

A conventional synthesis for a similar compound, 3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, involves a three-step process using reagents such as carbon disulfide, triethylamine, and chloroacetic acid in ethanol (B145695) and water. nih.gov While effective, this method is not ideal from a green chemistry perspective.

Eco-friendly alternatives for the synthesis of this compound could include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. Microwave-assisted synthesis of 1,3-thiazolidin-4-ones has been successfully demonstrated. eurekaselect.comcapes.gov.brnih.gov

Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and reduces the use of hazardous materials.

Use of eco-friendly catalysts: The use of biodegradable and reusable catalysts, such as β-cyclodextrin-SO3H, can improve the sustainability of the synthesis.

One-pot reactions: Combining multiple synthetic steps into a single pot reduces the need for purification of intermediates and minimizes waste generation.

Table 2: Comparison of Conventional and Potential Green Synthetic Routes for 3-Alkyl-2-thioxo-1,3-thiazolidin-4-ones

Synthetic ParameterConventional Method (e.g., for 3-Cyclohexyl analogue) nih.govPotential Green Chemistry Approaches
Solvent Ethanol, Diethyl ether, Water, ChloroformWater, PEG, or solvent-free
Energy Input Conventional heating (reflux)Microwave irradiation
Catalyst Stoichiometric base (Triethylamine)Recyclable solid acids or enzymes
Reaction Time Several hours to daysMinutes to a few hours
Waste Generation Multiple solvent and reagent waste streamsMinimized waste through one-pot procedures and solvent reduction

Rational Design and Synthesis of Chemically Diverse Thiazolidinone Libraries

The creation of chemical libraries containing a diverse range of related compounds is a powerful strategy in drug discovery. The thiazolidinone scaffold is well-suited for the generation of such libraries due to the potential for substitution at multiple positions (N-3, C-2, and C-5). For this compound, the hexyl group at the N-3 position is fixed. However, the methylene (B1212753) group at the C-5 position is particularly amenable to modification via Knoevenagel condensation with various aldehydes, leading to a wide array of 5-substituted derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies on other thiazolidinone derivatives have provided insights into the structural features that contribute to specific biological activities. mdpi.comnih.gov These computational models can be used to rationally design a library of this compound derivatives with a higher probability of exhibiting desired biological effects. By systematically varying the substituents at the C-5 position, a library of compounds with diverse electronic and steric properties can be synthesized and screened for activity against various biological targets.

Emerging Strategies for Biological Target Identification and Validation through Thiazolidinone Scaffolds

Identifying the specific biological targets of a bioactive compound is a critical step in understanding its mechanism of action and potential therapeutic applications. While the biological targets of this compound are yet to be elucidated, several emerging strategies can be employed.

Computational Approaches: In silico methods such as molecular docking and pharmacophore modeling can predict potential protein targets based on the three-dimensional structure of the compound. These computational studies can help to prioritize experimental validation efforts. researchgate.net

Chemical Proteomics: This approach utilizes affinity-based probes to isolate and identify the protein binding partners of a small molecule from a complex biological sample. A derivative of this compound could be functionalized with a reactive group or a tag to facilitate its use in chemical proteomics experiments.

Phenotypic Screening: High-throughput screening of a library of this compound derivatives in various cell-based assays can identify compounds with interesting biological activities. Subsequent target deconvolution studies can then be performed to identify the molecular targets responsible for the observed phenotype.

The thiazolidinone scaffold has been associated with a wide range of biological activities, and by employing these modern target identification strategies, the therapeutic potential of this compound and its derivatives can be systematically explored.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-hexyl-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A three-step procedure is commonly employed for rhodanine derivatives:

Step 1 : Condensation of hexylamine with carbon disulfide (CS₂) in ethanol under ice-cooling to form a dithiocarbamate intermediate.

Step 2 : Reaction with chloroacetic acid derivatives (e.g., sodium chloroacetate) at low temperatures (273 K) to cyclize into the thiazolidinone core.

Step 3 : Acidification (e.g., 6 N HCl) and recrystallization (e.g., chloroform) to isolate the product .

  • Optimization : Adjusting stoichiometry (e.g., excess CS₂), temperature control during cyclization, and solvent selection (e.g., ethanol vs. THF) can enhance yield. Purity is improved via recrystallization or chromatography .

Q. How can X-ray crystallography be used to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) or WinGX (for data processing) resolves bond lengths, angles, and planarity of the thiazolidinone ring. Key parameters include:

  • Planarity : RMS deviation of the thiazolidinone ring (typically <0.02 Å).
  • Dihedral angles : Orientation of the hexyl chain relative to the ring (e.g., ~80–90° for steric effects) .
    • Validation : Compare experimental data with computational models (e.g., density functional theory) to confirm electronic and steric effects .

Advanced Research Questions

Q. How do substituents on the thiazolidinone ring influence ¹³C NMR chemical shifts, and can Hammett correlations predict these effects?

  • Methodological Answer : Substituent chemical shifts (SCS) at C-2, C-4, and C-5 are analyzed via the Hammett equation:
    δXY=δH+(δXδH)+(δYδH)\delta_{XY} = \delta_H + (\delta_X - \delta_H) + (\delta_Y - \delta_H)

where δH\delta_H is the unsubstituted compound’s shift, and δX/δY\delta_X/\delta_Y are monosubstituted shifts. For 3-hexyl derivatives:

  • C-2 : Sensitive to electron-withdrawing groups (σ ≈ -0.86 correlation).
  • C-4/C-5 : Less sensitive (±0.2 ppm variability) due to ring conjugation .
    • Experimental Validation : Compare predicted vs. experimental shifts using deuterated solvents (e.g., DMSO-d₆) and high-field NMR (≥400 MHz) .

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) for rhodanine derivatives?

  • Methodological Answer :

  • Control experiments : Use negative controls (e.g., Rhodadyn™ B10 for dynamin inhibition studies) to isolate target-specific effects .
  • Dose-response profiling : Test across multiple concentrations (e.g., 1–100 µM) to differentiate bacteriostatic vs. cytotoxic thresholds .
  • Structural analogs : Compare 3-hexyl derivatives with methyl/phenyl variants to assess substituent-dependent activity trends .

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs:

  • C–H···S interactions : Stabilize layer stacking (distance ~3.4–3.6 Å).
  • C=O···π interactions : Contribute to planar packing (angle ~160–170°) .
    • Applications : Design co-crystals with pharmacologically relevant partners (e.g., NSAIDs) to modulate solubility or bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.